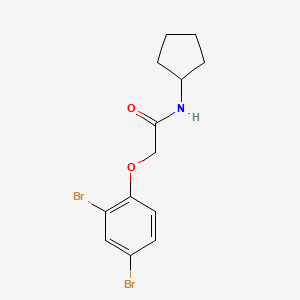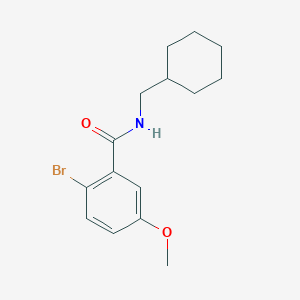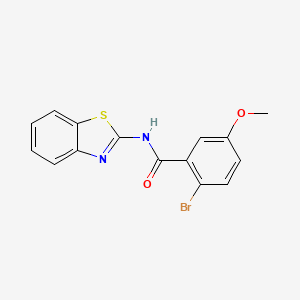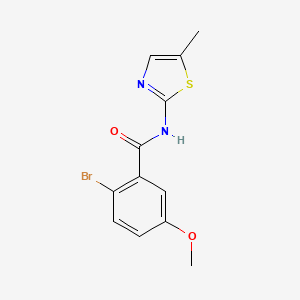![molecular formula C18H24N2O5S B7477453 Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate, also known as CBP-307, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of a specific isoform of phosphodiesterase (PDE), which plays a critical role in regulating intracellular signaling pathways.
作用机制
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is a selective inhibitor of PDE10A, a specific isoform of PDE that is highly expressed in the brain, striatum, and other tissues. PDE10A plays a critical role in regulating the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. In addition, this compound has been shown to modulate the activity of dopaminergic and glutamatergic neurotransmitter systems, which are involved in the regulation of mood, cognition, and motor function.
实验室实验的优点和局限性
One of the major advantages of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is its high selectivity for PDE10A, which reduces the risk of off-target effects and toxicity. In addition, this compound has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for oral administration in preclinical and clinical studies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its formulation and delivery in certain applications.
未来方向
There are several future directions for the development and application of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate. One area of focus is the further investigation of its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In addition, there is a need for the development of more potent and selective PDE10A inhibitors, as well as the optimization of the pharmacokinetic properties of this compound for clinical use. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound will provide insights into the regulation of intracellular signaling pathways and the development of novel therapeutic strategies.
合成方法
The synthesis of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of ethyl 4-aminobenzoate with cyclobutanecarbonyl chloride to form ethyl 4-[4-(cyclobutanecarbonyl)benzamido]benzoate. This intermediate is then reacted with piperazine to form ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]benzoate, which is subsequently sulfonated with sulfur trioxide to form the final product, this compound.
科学研究应用
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)15-6-8-16(9-7-15)26(23,24)20-12-10-19(11-13-20)17(21)14-4-3-5-14/h6-9,14H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJDJLNRCLPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)


![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)


![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)

![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
